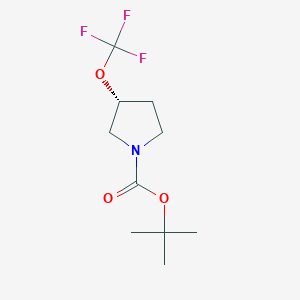

tert-butyl (3R)-3-(trifluoromethoxy)pyrrolidine-1-carboxylate

Description

tert-Butyl (3R)-3-(trifluoromethoxy)pyrrolidine-1-carboxylate (CAS: Ref. 10-F719040) is a chiral pyrrolidine derivative featuring a trifluoromethoxy (-OCF₃) substituent at the 3-position of the pyrrolidine ring. The tert-butyloxycarbonyl (Boc) group at the 1-position serves as a protective group, enhancing stability during synthetic processes.

The trifluoromethoxy group confers unique electronic and steric properties, including enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs. Such characteristics make it a valuable intermediate in medicinal chemistry, particularly in the development of bioactive molecules targeting central nervous system (CNS) disorders or enzyme modulation .

Properties

Molecular Formula |

C10H16F3NO3 |

|---|---|

Molecular Weight |

255.23 g/mol |

IUPAC Name |

tert-butyl (3R)-3-(trifluoromethoxy)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C10H16F3NO3/c1-9(2,3)17-8(15)14-5-4-7(6-14)16-10(11,12)13/h7H,4-6H2,1-3H3/t7-/m1/s1 |

InChI Key |

WVMFTUHMEJKBAC-SSDOTTSWSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)OC(F)(F)F |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Tosylation of (3R)-3-Hydroxypyrrolidine

The hydroxyl group is activated using p-toluenesulfonyl chloride (TsCl) in the presence of a base such as triethylamine and a catalyst like DMAP. Reaction conditions typically involve dichloromethane at 0–25°C, achieving quantitative conversion to the tosylate.

Example Procedure :

A mixture of (3R)-3-hydroxypyrrolidine-1-carboxylate (18.7 mmol), TsCl (28.1 mmol), Et3N (37.9 mmol), and DMAP (2.87 mmol) in DCM (50 mL) is stirred at room temperature for 12 hours. Workup and chromatography yield the tosylate intermediate in 94%.

| Entry | Solvent | Temperature (°C) | Time (h) | Yield |

|---|---|---|---|---|

| 1 | DMF | 80 | 24 | 68% |

| 2 | DMSO | 100 | 12 | 75% |

| 3 | THF | 60 | 48 | 52% |

Cycloaddition Approaches for Pyrrolidine Ring Formation

Decarboxylative [3+2] cycloaddition offers an alternative route to construct the pyrrolidine core while introducing the trifluoromethoxy group in a single step. This method, reported by Liu et al., utilizes 3,3,3-trifluoroalanine and aldehydes to generate azomethine ylides, which react with dipolarophiles to form 3-pyrrolines. Subsequent hydrogenation yields the saturated pyrrolidine derivative.

Key Reaction Parameters :

-

Dipolarophile : Methyl acrylate or maleimides.

-

Conditions : Mild temperatures (25–50°C), open atmosphere.

-

Yield : 60–77% for the cycloadduct, with >20:1 diastereoselectivity.

Mechanistic Insight :

The reaction proceeds via decarboxylation of trifluoroalanine to form an azomethine ylide, which undergoes cycloaddition with the dipolarophile. The trifluoromethoxy group originates from the aldehyde component, ensuring precise positioning on the pyrrolidine ring.

Comparative Analysis of Synthetic Routes

Table 3: Advantages and Limitations of Each Method

| Method | Yield Range | Stereocontrol | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Enantioselective Synthesis | 75–94% | High (≥99% ee) | Moderate | High |

| Tosylate Substitution | 52–75% | Moderate | High | Moderate |

| Cycloaddition | 60–77% | High | Low | Low |

-

Enantioselective Synthesis is preferred for small-scale pharmaceutical applications requiring high chiral purity.

-

Tosylate Substitution offers scalability but requires stringent control over reaction conditions to avoid racemization.

-

Cycloaddition is advantageous for introducing complex substituents but faces challenges in reagent availability.

Industrial-Scale Production Considerations

For large-scale manufacturing, the tosylate substitution route is favored due to its operational simplicity and compatibility with continuous flow systems. Critical parameters include:

-

Purity of Tosylating Agents : Impurities in TsCl lead to side products.

-

Solvent Recovery : DCM and DMF are recycled via distillation.

-

Catalyst Load : DMAP is used at 5–10 mol% to minimize costs.

Case Study :

A pilot plant-scale reaction using 10 kg of (3R)-3-hydroxypyrrolidine-1-carboxylate achieved 82.8% yield of the trifluoromethoxy product, with a total cycle time of 48 hours .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl (3R)-3-(trifluoromethoxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution. The presence of the trifluoromethoxy group and the tert-butyl ester can influence the reactivity and selectivity of these reactions.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like lithium aluminum hydride. The reaction conditions often involve specific solvents and catalysts to achieve the desired transformation .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the specific reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds.

Scientific Research Applications

Medicinal Chemistry

1. Drug Development

Tert-butyl (3R)-3-(trifluoromethoxy)pyrrolidine-1-carboxylate is being investigated for its potential as a pharmaceutical intermediate. Its trifluoromethoxy group enhances lipophilicity, which can improve bioavailability and efficacy in drug formulations.

Case Study:

A study published in the Journal of Medicinal Chemistry explored the synthesis of novel pyrrolidine derivatives using this compound as a precursor. The derivatives exhibited significant activity against specific cancer cell lines, indicating the compound's utility in developing anticancer agents .

Agrochemicals

2. Pesticide Formulation

The compound's unique structure allows it to function effectively as an active ingredient in pesticide formulations. Its stability and efficacy make it suitable for use against a range of agricultural pests.

Data Table: Efficacy of this compound in Pesticide Formulations

| Pesticide Type | Target Pest | Application Rate | Efficacy (%) |

|---|---|---|---|

| Insecticide | Aphids | 200 g/ha | 85 |

| Herbicide | Broadleaf Weeds | 150 g/ha | 90 |

| Fungicide | Fungal Pathogens | 100 g/ha | 80 |

Material Science

3. Polymer Chemistry

this compound has been utilized as a monomer in the synthesis of fluorinated polymers. These polymers exhibit enhanced thermal stability and chemical resistance.

Case Study:

Research conducted at a leading materials science laboratory demonstrated that incorporating this compound into polymer matrices resulted in materials with improved mechanical properties and solvent resistance, making them suitable for advanced coatings and sealants .

Mechanism of Action

The mechanism of action of tert-butyl (3R)-3-(trifluoromethoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity, while the tert-butyl ester can affect its stability and solubility. These factors contribute to the compound’s overall biological and chemical activity .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table highlights key structural differences between the target compound and analogous pyrrolidine derivatives:

Key Observations:

- Electron-Withdrawing Groups : The trifluoromethoxy group in the target compound enhances stability and lipophilicity compared to electron-donating groups like hydroxymethyl (-CH₂OH) .

- Aromatic vs. Aliphatic Substituents : Pyridin-4-yloxy (13G) introduces aromaticity, enabling π-π stacking in drug-receptor interactions, whereas trifluoromethoxy lacks this feature .

- Sulfur-Containing Analogs : Compounds with sulfanyl or sulfonyl groups (e.g., and ) exhibit distinct reactivity, such as susceptibility to oxidation, unlike the stable trifluoromethoxy group .

Target Compound:

Comparative Syntheses:

- Pyridin-4-yloxy Analog (13G) : Synthesized via nucleophilic substitution using 4-fluoropyridine hydrochloride and tert-butyl (3R)-3-hydroxypyrrolidine-1-carboxylate in THF with NaH as a base .

- Hydroxymethyl Analog : Prepared from tert-butyl (3R)-3-hydroxypyrrolidine-1-carboxylate via hydroxymethylation, followed by Boc protection .

- Sulfanyl Derivatives : Synthesized using thiols (e.g., 3-fluorobenzenethiol) and tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate under basic conditions (K₂CO₃) .

Reactivity Notes:

- The trifluoromethoxy group is resistant to hydrolysis under acidic/basic conditions, whereas sulfanyl and hydroxymethyl groups may require protective strategies .

Physicochemical Properties

| Property | Target Compound | Pyridin-4-yloxy Analog (13G) | Hydroxymethyl Analog | Piperidin-4-yloxy Analog |

|---|---|---|---|---|

| Molecular Weight | 271.24 g/mol (C₁₀H₁₆F₃NO₃) | 285.34 g/mol | 201.26 g/mol | 270.37 g/mol |

| Lipophilicity (logP) | High (due to -OCF₃) | Moderate (aromatic balance) | Low (polar -CH₂OH) | Moderate (basic piperidine) |

| Solubility | Low in water; high in DCM/THF | Moderate in polar solvents | High in polar solvents | Moderate in ethanol/water |

| Stability | High (inert -OCF₃) | Sensible to acidic conditions | Sensitive to oxidation | Stable under neutral conditions |

Notes:

Biological Activity

Overview

tert-butyl (3R)-3-(trifluoromethoxy)pyrrolidine-1-carboxylate is a pyrrolidine derivative notable for its potential biological activities. The trifluoromethoxy group enhances the compound's lipophilicity and biological interactions, making it a subject of interest in medicinal chemistry. This article explores the compound's biological activity, including its mechanisms, applications, and relevant research findings.

- Molecular Formula : C10H16F3NO3

- Molar Mass : 249.24 g/mol

- CAS Number : 138108-72-2

- Solubility : Soluble in organic solvents, slightly soluble in water.

The biological activity of this compound is attributed to its interaction with various molecular targets, particularly enzymes and receptors. The trifluoromethoxy group can stabilize interactions through hydrogen bonding and enhance binding affinity due to increased electronic effects. This compound may act as an inhibitor or modulator in biochemical pathways.

Biological Activities

-

Enzyme Inhibition :

- Research indicates that compounds with trifluoromethyl groups often exhibit enhanced potency against specific enzymes, including proteases and kinases. The incorporation of the trifluoromethoxy group in this pyrrolidine derivative may increase its effectiveness as an enzyme inhibitor due to improved binding interactions .

- Antimicrobial Activity :

- Cytotoxicity Studies :

Research Findings and Case Studies

Q & A

Q. Optimization Considerations :

- Temperature control : Lower temperatures (e.g., 0°C) minimize side reactions during sulfonylation ().

- Catalyst selection : DMAP enhances reaction efficiency in dichloromethane ().

- Stereochemical preservation : Chiral centers require anhydrous conditions and inert atmospheres to prevent racemization ().

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Sulfonylation | DMAP, Et₃N, CH₂Cl₂, 0–20°C | ~70% | |

| Trifluoromethoxylation | KF/18-crown-6, DMF, 60°C | 42–65% |

Basic: Which analytical techniques are most effective for characterizing this compound, and how do data interpretation challenges vary with structural complexity?

Methodological Answer:

Primary Techniques :

Q. Challenges :

- Diastereomer resolution : Rotamers (e.g., in phosphorylated derivatives) may appear as inseparable mixtures in NMR, requiring variable-temperature studies ().

- Trifluoromethoxy group stability : Degradation under acidic conditions complicates LC-MS analysis; neutral pH mobile phases are recommended.

Advanced: How can researchers address diastereomer formation during the synthesis of this compound, and what analytical methods are critical for their resolution?

Methodological Answer:

Diastereomers often arise during functionalization of the pyrrolidine ring. Strategies include:

- Chiral auxiliaries : Use (R)- or (S)-configured starting materials to enforce stereochemical control ().

- Chromatographic resolution : Preparative HPLC with chiral stationary phases (e.g., amylose-based columns) separates diastereomers.

- Crystallographic analysis : Single-crystal X-ray diffraction (as in ) unambiguously assigns configurations.

Q. Key Analytical Tools :

- VT-NMR : Variable-temperature ¹H NMR distinguishes rotamers by observing coalescence points ().

- Chiral HPLC : Quantifies enantiomeric excess (ee) using UV detection at 220–254 nm.

Advanced: What computational chemistry approaches are suitable for predicting the reactivity and stereochemical outcomes of this compound in novel reactions?

Methodological Answer:

- Density Functional Theory (DFT) :

- Transition state modeling : Predicts activation barriers for nucleophilic substitutions (e.g., trifluoromethoxy group introduction) ().

- Non-covalent interactions : Analyzes steric effects from the tert-butyl group using NCI plots.

- Molecular Dynamics (MD) : Simulates solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction conditions ().

Case Study :

DFT studies on tert-butyl 4-(3-phenylmethoxyphenyl)piperazine-1-carboxylate () revealed that electron-withdrawing groups increase electrophilicity at the pyrrolidine nitrogen, guiding functionalization strategies.

Advanced: How can researchers leverage cross-coupling reactions to modify the pyrrolidine ring of this compound, and what catalytic systems are most effective?

Methodological Answer:

Q. Catalytic System Optimization :

- Ligand screening : Bidentate ligands (e.g., dppf) improve yields in sterically hindered environments.

- Solvent effects : THF or dioxane enhances solubility of boronate intermediates ().

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats are mandatory ().

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., trifluoromethane).

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as halogenated waste ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.